
Samarium
Descripción general
Descripción
Samarium is a rare-earth metal belonging to the lanthanide series . It is a hard, silvery-white metal that is relatively stable in air, though it oxidizes slowly over time . Samarium is fairly abundant in the earth’s crust and has seven naturally-occurring isotopes .
Synthesis Analysis
Samarium(II) iodide (SmI2), also known as Kagan’s reagent, has found increasing use in chemical synthesis . It has been utilized in numerous reductive coupling procedures as well as in natural product total synthesis .
Molecular Structure Analysis
Samarium has a rhombohedral structure . It is calculated to have one of the largest atomic radii of the elements . The molecular structure of samarium dibromide has been studied by electron diffraction .
Chemical Reactions Analysis
Samarium reacts slowly with oxygen, O2, tarnishing the surface, under normal conditions . It reacts slowly with cold water, and quickly with hot water, forming samarium hydroxide, Sm(OH)3, and hydrogen gas, H2 . Samarium dissolves readily in dilute sulphuric acid, forming a yellow solution of Sm(III) ions and hydrogen gas, H2 .
Physical And Chemical Properties Analysis
Samarium has high melting and boiling points . It is the most volatile lanthanide after ytterbium and europium . It has a density of 7.52 g/cm3 . Samarium is a silvery-white metal that is relatively stable at room temperature in dry air .
Aplicaciones Científicas De Investigación
Samarium-Cobalt Magnets
Samarium is most notably used in Samarium-Cobalt (SmCo) magnets . These magnets are known for their high magnetic strength and thermal stability .
Cancer Treatment
Samarium is used in the medical field for the treatment of certain types of cancer . Samarium complexes have been reported for their anticancer activity .
Catalyst in Organic Chemical Reactions
Samarium acts as a catalyst in organic chemical reactions . It has been used in the design of metal complexes for various applications .
Glass and Ceramics Coloring
Samarium is used in the manufacturing of certain types of glass . It contributes to the coloring of glass and ceramics .
Neutron Absorber in Nuclear Reactors
Samarium is used as a neutron absorber in nuclear reactors . This makes it an invaluable element in the advancement of technology and science .
Bioimaging and DNA Interacting Agents
Samarium complexes have been used for bioimaging cellular studies . They have also been reported for their DNA interactive behavior .
Production of Lasers
Samarium is used in the production of lasers . Its unique properties make it an attractive material in photonics .
Luminescent Compounds
Samarium (III)-based luminescent compounds have been developed with improved emission properties . These compounds display characteristic luminescence peaks of samarium (III) ion .
Mecanismo De Acción
- Samarium Sm-153 lexidronam concentrates in areas of bone turnover, binding to hydroxyapatite in osteoblastic lesions .
- This interaction alters tumor cell phenotype, potentially facilitating immune-mediated killing .
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Direcciones Futuras
Recently, the first quadruple-decker sandwich complexes that comprised metals from the lanthanide family of elements were assembled . Rings made with europium ions show orange luminescence at room temperature . This opens up new possibilities for the use of samarium and other lanthanides in the field of nanotechnology .
Propiedades
IUPAC Name |
samarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNJOHGWZRPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064688 | |
| Record name | Samarium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
A hard, silver-white metal [Argonne] Tarnishes on exposure to air; Melting point = 1074 degrees C; [Merck Index] | |
| Record name | Samarium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1700 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1794 °C | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7.52 g cu cm at 25 °C | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.3X10-5 bar at 722 mm Hg; 1.3X10-3 bar at 964 mm Hg | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Samarium | |
Color/Form |
Silvery metal; rhombohedral | |
CAS RN |
13598-53-3, 7440-19-9 | |
| Record name | Samarium hydride (SmH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Samarium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAMARIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OD65L39F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Diacylglycerol-LD-SM-pool | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1072 °C | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: How is samarium-153 ethylenediaminetetramethylene phosphonate (153Sm-EDTMP) used to alleviate bone pain?
A1: 153Sm-EDTMP is a radiopharmaceutical approved for palliative treatment of bone pain caused by metastatic cancer. [] Samarium-153 emits beta particles that target and irradiate the bone metastases, effectively reducing pain. [] The emitted gamma rays also allow for imaging through gamma cameras. []
Q2: What is the mechanism of action of 153Sm-EDTMP in treating bone pain?
A2: 153Sm-EDTMP targets bone tissue due to the EDTMP ligand's high affinity for hydroxyapatite, a mineral found abundantly in bone. The emitted beta particles have a short range in tissue (3.0 mm in soft tissue and 1.7 mm in bone), delivering localized radiation to the bone metastases and minimizing damage to surrounding healthy tissues. []
Q3: Are there any cost benefits to using 153Sm-EDTMP compared to conventional pain therapy for bone metastases?
A3: Research suggests that 153Sm-EDTMP might be more cost-effective than conventional pain therapy for patients with painful multiple bone metastases in Portugal, showing lower direct costs over a 4-month period. []
Q4: Does chemotherapy affect the biodistribution of 153Sm-EDTMP?
A4: A study on rats found that administering docetaxel, a chemotherapy drug, before 153Sm-EDTMP injection significantly reduced the radiopharmaceutical's uptake in the femur, kidney, liver, and lungs. [] This suggests a potential interaction between docetaxel and 153Sm-EDTMP biodistribution, which warrants further investigation.
Q5: What is the coordination behavior of samarium with β-alanine?
A6: In the samarium complex with β-alanine, the ligand coordinates to the samarium ion solely through its carboxyl group. [] Quantum chemical calculations indicate that the coordination bonds are primarily ionic but with a degree of covalency contributed by the 5d orbitals of the samarium ion. []
Q6: Can samarium diiodide (SmI2) be used for the synthesis of selenoesters and telluroesters?
A7: Yes, SmI2 facilitates the reductive cleavage of Se-Se and Te-Te bonds in diaryl diselenides and ditellurides, respectively, leading to samarium arylselenolates and samarium aryltellurolates. [] These intermediates react with acyl halides to yield selenoesters and telluroesters under mild conditions. []
Q7: What is a notable application of SmI2 in organic synthesis?
A8: SmI2 serves as a powerful single-electron reducing agent, effectively promoting numerous organic transformations, including the reduction of carbonyl compounds, the formation of carbon-carbon bonds, and the generation of ketyl radicals. []
Q8: What are some examples of samarium-mediated asymmetric synthesis?
A9: Samarium reagents, often in the presence of chiral ligands, have been used to achieve asymmetric aldol reactions, cyclizations, and conjugate additions, affording chiral products with high stereoselectivity. []
Q9: How can samarium(0) be used for the chemoselective reduction of aromatic nitro groups?
A10: Samarium(0) metal, in conjunction with a catalytic amount of 1,1′-dioctyl-4,4′-bipyridinium dibromide, efficiently and selectively reduces aromatic nitro groups to the corresponding amines in high yields (79–99%). [] This method exhibits high chemoselectivity, tolerating various functional groups and protecting groups. []
Q10: Can samarium enolates be used in the stereoselective synthesis of enantiopure 3,4-diamino esters or amides?
A11: Yes, samarium enolates, due to their low basicity, react with chiral 2-aminoimines with high stereoselectivity, providing a valuable route to enantiopure 3,4-diamino esters and amides. []
Q11: How does the addition of samarium impact the properties of poly(methyl methacrylate-co-styrene) copolymer?
A12: Incorporating samarium triisopropoxide into the methyl methacrylate and styrene monomer mixture during polymerization results in a modified copolymer with enhanced thermal and solvent resistance, a higher storage modulus, and increased fluorescence intensity. []
Q12: What is the significance of samarium in permanent magnet technology?
A13: Samarium-cobalt (SmCo) magnets are known for their high magnetic strength, exceptional thermal stability, and resistance to demagnetization. [] These properties make them ideal for applications in various fields, including electronics, aerospace, and medical devices. []
Q13: How does samarium doping affect the properties of barium titanate ceramics?
A14: The addition of samarium to barium titanate ceramics influences its microstructure, dielectric, and ferroelectric properties. [] Samarium ions substitute for barium ions in the crystal lattice, leading to changes in grain size, Curie temperature, and dielectric loss. []
Q14: How does samarium doping influence the properties of lead calcium titanate ceramics?
A15: Samarium substitution in lead calcium titanate ceramics impacts their structural, dielectric, and piezoelectric properties. It increases the material's density, decreases tetragonality, and affects the ferroelectric phase transition temperature. []
Q15: What is the effect of a palladium overlayer on the switching behavior of samarium hydride thin films?
A16: Palladium-capped samarium films exhibit a metal-to-semiconductor transition upon hydrogen loading at room temperature. [] This transition is reversible and accompanied by a change in optical appearance and electrical properties, making the system potentially useful for smart window applications. []
Q16: What is the effect of samarium doping on the photocatalytic activity of titanium dioxide (TiO2) nanotubes?
A17: Doping TiO2 nanotubes with samarium can enhance their photocatalytic activity, as demonstrated by the degradation of methyl orange under UV irradiation. [] The optimal concentration of samarium doping for enhanced photocatalytic performance was found to be 0.001 mol/L. []
Q17: How does samarium affect the luminescence properties of strontium barium niobate ceramics?
A18: Incorporating samarium into strontium barium niobate ceramics results in characteristic emission peaks at 562, 598, and 644 nm upon excitation at 406 nm, attributed to the 4f-4f transitions of the Sm3+ ions. []
Q18: What is the role of samarium in the thermoluminescence of cesium iodide (CsI)?
A19: Co-doping CsI with samarium and thallium affects the luminescence properties of the material. [] Samarium acts as an electron trap, influencing the afterglow and thermoluminescence characteristics of the CsI:Tl,Sm system. []
Q19: How is computational chemistry used to study samarium compounds?
A20: Computational methods, such as density functional theory (DFT), aid in understanding the electronic structure, bonding characteristics, and spectroscopic properties of samarium complexes. [, ] They also guide the design and optimization of new materials with tailored properties.
Q20: What are some analytical techniques used to characterize samarium compounds?
A21: Various analytical techniques are employed to characterize samarium compounds, including X-ray diffraction (XRD) for structural analysis, scanning electron microscopy (SEM) for morphological studies, inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental composition, and ultraviolet-visible (UV-Vis) spectroscopy for electronic transitions. [, , , , ]
Q21: Can samarium be used as an activable tracer for fish labeling?
A22: Yes, injecting samarium into fish allows for their identification even after extended periods. [] The fish are irradiated with thermal neutrons, and the presence of samarium is detected through the (n, γ) reaction product, samarium-153. [] This method is long-lasting, with samarium levels remaining detectable even two years after injection. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



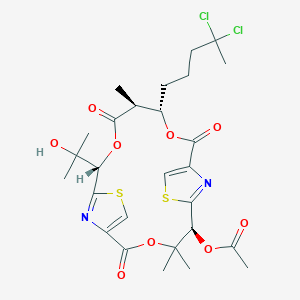


![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)


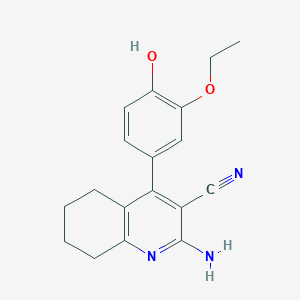
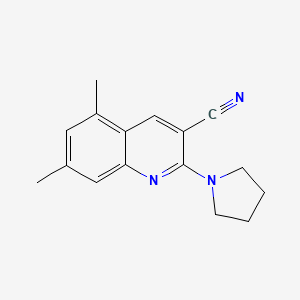
![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)

![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
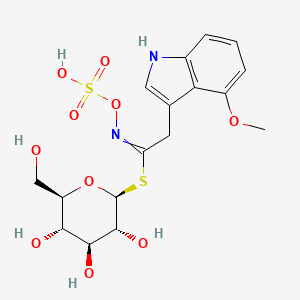
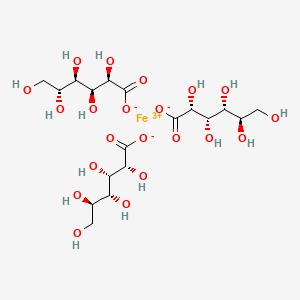
![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)